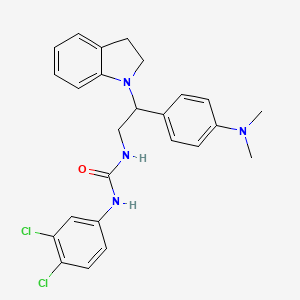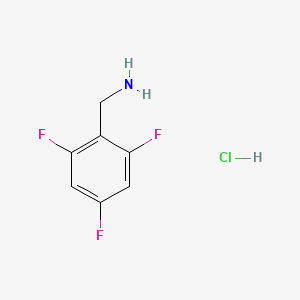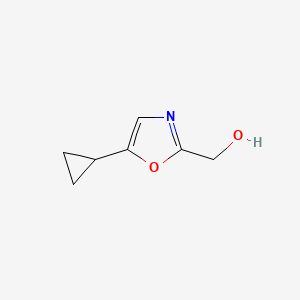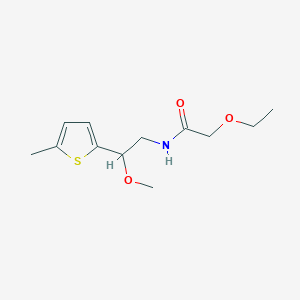
1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H26Cl2N4O and its molecular weight is 469.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Agonism
The discovery of nonpeptidic agonists for GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), highlights the potential of related compounds in receptor studies. These agonists offer a new avenue for pharmacological research and drug development, particularly in understanding receptor functions and signaling pathways. The selectivity and drug-like properties of these agonists make them valuable tools in scientific research, allowing for the exploration of receptor dynamics and potential therapeutic applications (Croston et al., 2002).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, showcasing the chemical versatility of urea derivatives in industrial applications. These studies reveal that such compounds can effectively reduce corrosion through the formation of a protective layer on metal surfaces. The mechanism involves the adsorption of the molecules onto the surface, indicating the potential of urea derivatives in enhancing material longevity and integrity in corrosive environments (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N4O/c1-30(2)20-10-7-18(8-11-20)24(31-14-13-17-5-3-4-6-23(17)31)16-28-25(32)29-19-9-12-21(26)22(27)15-19/h3-12,15,24H,13-14,16H2,1-2H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHEIOLVMCYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)


![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)


![2-methyl-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide](/img/structure/B2663051.png)
![1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone](/img/structure/B2663053.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B2663055.png)

![ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2663058.png)
![2-[(3-Amino-4-methylphenyl)formamido]acetamide](/img/structure/B2663059.png)
![1-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2663060.png)
![ethyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2663063.png)
